molecular formula C9H13BrSi B096455 (3-Bromophenyl)trimethylsilane CAS No. 17878-47-6

(3-Bromophenyl)trimethylsilane

Cat. No. B096455
CAS RN: 17878-47-6
M. Wt: 229.19 g/mol
InChI Key: JXQZFRPARQBDKV-UHFFFAOYSA-N
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Patent
US08399491B2

Procedure details

16.36 ml (26.18 mmol) of BuLi (1.6N/hexane) are added dropwise, with stirring and over 30 min, to a solution of 5 g (21.89 mmol) of 1-bromo-3-trimethylsilylbenzene prepared according to the protocol described in stage 3.1, in 40 ml of anhydrous Et2O, cooled to 0° C. and maintained under a nitrogen atmosphere. The stirring is continued at 0° C. for a further 30 min, and then maintained at ambient temperature for 90 min. 2.69 ml (34.91 mmol) of DMF, diluted in 17 ml of anhydrous Et2O, are subsequently introduced into the reaction mixture. After stirring for 3 h at ambient temperature, the reaction mixture is hydrolysed at 0° C. by successive additions of 10 ml of a concentrated HCl solution and 100 ml of water. The product is extracted with 3×50 ml of CH2Cl2. The combined organic phases are washed with 100 ml of water, dried over Na2SO4, filtered and evaporated under reduced pressure. The reaction crude is purified by flash chromatography on a silica gel column, elution being carried out with a gradient of 10 to 20% of CH2Cl2 in heptane, to give 1.82 g of expected 3-trimethylsilyl-benzaldehyde in the form of a yellow oil.
Name
Quantity
16.36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1.CN([CH:20]=[O:21])C.Cl>CCOCC.O>[CH3:14][Si:13]([CH3:16])([CH3:15])[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
16.36 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)[Si](C)(C)C
Step Three
Name
Quantity
2.69 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
17 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
maintained at ambient temperature for 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
are subsequently introduced into the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 3×50 ml of CH2Cl2
WASH
Type
WASH
Details
The combined organic phases are washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction crude
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on a silica gel column, elution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C=1C=C(C=O)C=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.